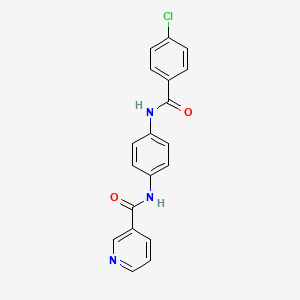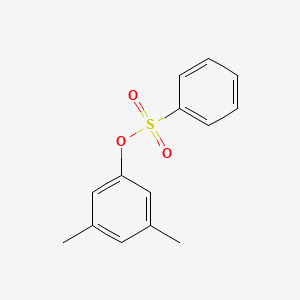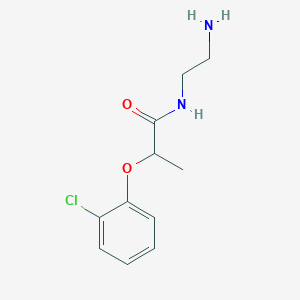
N-(4-(4-Chlorobenzamido)phenyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(4-Chlorobenzamido)phenyl)nicotinamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase), which plays a crucial role in the development and activation of B cells. TAK-659 has shown promising results in pre-clinical studies and is being investigated as a potential treatment for various autoimmune diseases and B cell malignancies.
Wirkmechanismus
BTK is a key mediator of B cell receptor (BCR) signaling, which is essential for the development and activation of B cells. BTK is activated upon binding to the BCR, leading to downstream signaling events that promote B cell activation and proliferation. N-(4-(4-Chlorobenzamido)phenyl)nicotinamide inhibits BTK by binding to the ATP-binding site of the kinase domain, preventing its activation and downstream signaling.
Biochemical and Physiological Effects
N-(4-(4-Chlorobenzamido)phenyl)nicotinamide has been shown to have several biochemical and physiological effects. In pre-clinical studies, N-(4-(4-Chlorobenzamido)phenyl)nicotinamide has been found to inhibit B cell activation and proliferation, reduce autoantibody production, and suppress cytokine production. N-(4-(4-Chlorobenzamido)phenyl)nicotinamide has also been shown to induce apoptosis in B cell malignancies, leading to tumor regression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-(4-Chlorobenzamido)phenyl)nicotinamide is its selectivity for BTK, which reduces the risk of off-target effects. N-(4-(4-Chlorobenzamido)phenyl)nicotinamide has also shown good oral bioavailability and pharmacokinetic properties, making it a suitable candidate for clinical development. However, one limitation of N-(4-(4-Chlorobenzamido)phenyl)nicotinamide is its relatively short half-life, which may require frequent dosing or the use of sustained-release formulations.
Zukünftige Richtungen
There are several potential future directions for the development of N-(4-(4-Chlorobenzamido)phenyl)nicotinamide. One area of interest is the use of N-(4-(4-Chlorobenzamido)phenyl)nicotinamide in combination with other therapies, such as immunomodulatory drugs or checkpoint inhibitors, to enhance its therapeutic efficacy. Another potential application is the use of N-(4-(4-Chlorobenzamido)phenyl)nicotinamide in the treatment of other B cell-mediated diseases, such as rheumatoid arthritis or lupus. Further pre-clinical and clinical studies are needed to fully explore the potential of N-(4-(4-Chlorobenzamido)phenyl)nicotinamide as a therapeutic agent.
Synthesemethoden
The synthesis of N-(4-(4-Chlorobenzamido)phenyl)nicotinamide involves several steps, starting with the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate product is then reacted with 4-aminophenyl nicotinamide to yield N-(4-(4-Chlorobenzamido)phenyl)nicotinamide. The synthesis process is relatively straightforward and has been optimized for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-(4-(4-Chlorobenzamido)phenyl)nicotinamide has been extensively studied in pre-clinical models, and the results have been promising. In vitro studies have shown that N-(4-(4-Chlorobenzamido)phenyl)nicotinamide is a potent inhibitor of BTK, with an IC50 value of 0.85 nM. In vivo studies have demonstrated that N-(4-(4-Chlorobenzamido)phenyl)nicotinamide effectively inhibits B cell activation and proliferation, leading to a reduction in disease activity in animal models of autoimmune diseases and B cell malignancies.
Eigenschaften
IUPAC Name |
N-[4-[(4-chlorobenzoyl)amino]phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2/c20-15-5-3-13(4-6-15)18(24)22-16-7-9-17(10-8-16)23-19(25)14-2-1-11-21-12-14/h1-12H,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDLDTJIXAQSIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-Chlorobenzamido)phenyl)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-Hydroxycyclohexyl)-1-[2-(2-hydroxypropyl)pyrrolidin-1-yl]ethanone](/img/structure/B6641796.png)

![4-(hydroxymethyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B6641811.png)
![1-(4-Hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]urea](/img/structure/B6641818.png)
![1-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(1-pyridin-2-ylpyrrolidin-3-yl)urea](/img/structure/B6641830.png)
![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B6641834.png)
![1-[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-2-(tetrazol-1-yl)ethanone](/img/structure/B6641836.png)
![1-[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-2-[methyl(propan-2-yl)amino]ethanone](/img/structure/B6641842.png)
![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B6641853.png)
![1-[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-3-methylbut-2-en-1-one](/img/structure/B6641863.png)
![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B6641866.png)

![2-[4-(4-Methoxyphenyl)butanoylamino]butanedioic acid](/img/structure/B6641881.png)
![(2S)-2-[3-(3-bromophenyl)propanoylamino]propanoic acid](/img/structure/B6641896.png)